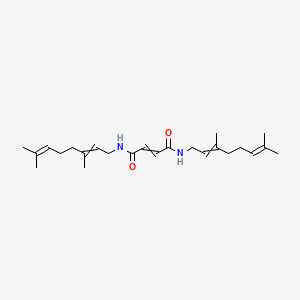
N~1~,N~4~-Bis(3,7-dimethylocta-2,6-dien-1-yl)but-2-enediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N~1~,N~4~-Bis(3,7-diméthylocta-2,6-dién-1-yl)but-2-ènediamide est un composé organique complexe caractérisé par sa structure unique, qui comprend de multiples doubles liaisons et des groupes amides secondaires.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N1,N~4~-Bis(3,7-diméthylocta-2,6-dién-1-yl)but-2-ènediamide implique généralement la réaction de la 3,7-diméthylocta-2,6-dién-1-amine avec le chlorure de but-2-ènedioyle dans des conditions contrôlées. La réaction est effectuée en atmosphère inerte, souvent en utilisant des solvants comme le dichlorométhane ou le tétrahydrofurane pour faciliter la réaction. La température est maintenue à des niveaux bas pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. Des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Le N~1~,N~4~-Bis(3,7-diméthylocta-2,6-dién-1-yl)but-2-ènediamide subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile sont possibles, en particulier au niveau des atomes d'azote de l'amide.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydrure de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines primaires ou d'alcools.
Substitution : Formation d'amides substitués ou d'amines secondaires.
Applications de la recherche scientifique
Le N~1~,N~4~-Bis(3,7-diméthylocta-2,6-dién-1-yl)but-2-ènediamide a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction en synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme agent thérapeutique.
Industrie : Utilisé dans la synthèse de matériaux avancés et de polymères.
Mécanisme d'action
Le mécanisme par lequel le N1,N~4~-Bis(3,7-diméthylocta-2,6-dién-1-yl)but-2-ènediamide exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modification des voies de transduction du signal.
Applications De Recherche Scientifique
N~1~,N~4~-Bis(3,7-dimethylocta-2,6-dien-1-yl)but-2-enediamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which N1,N~4~-Bis(3,7-dimethylocta-2,6-dien-1-yl)but-2-enediamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- (E)-3,7-diméthylocta-2,6-dién-1-yl palmitate
- (E)-3,7-diméthylocta-2,6-dién-1-yl décanoate
- 1,6-Octadién-3-ol, 3,7-diméthyl-, formate
Unicité
Le N~1~,N~4~-Bis(3,7-diméthylocta-2,6-dién-1-yl)but-2-ènediamide est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence de multiples doubles liaisons et de groupes amides secondaires.
Propriétés
Numéro CAS |
564470-24-2 |
|---|---|
Formule moléculaire |
C24H38N2O2 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
N,N'-bis(3,7-dimethylocta-2,6-dienyl)but-2-enediamide |
InChI |
InChI=1S/C24H38N2O2/c1-19(2)9-7-11-21(5)15-17-25-23(27)13-14-24(28)26-18-16-22(6)12-8-10-20(3)4/h9-10,13-16H,7-8,11-12,17-18H2,1-6H3,(H,25,27)(H,26,28) |
Clé InChI |
ONZIEPWQNMRXMK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCNC(=O)C=CC(=O)NCC=C(C)CCC=C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



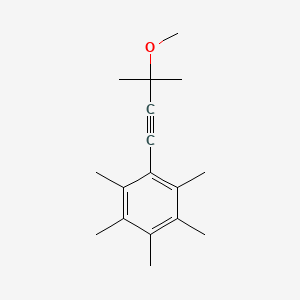
![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
![5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione](/img/structure/B12577622.png)
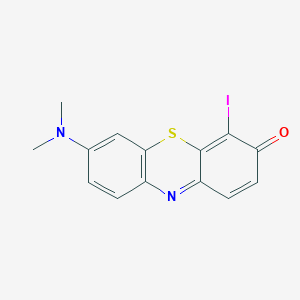
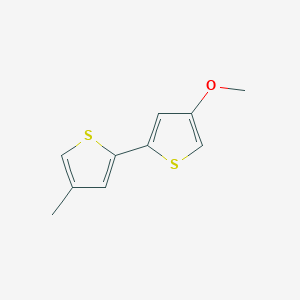
![N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B12577636.png)
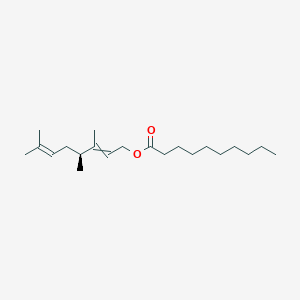
![4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B12577639.png)
![3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro-](/img/structure/B12577651.png)


